(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

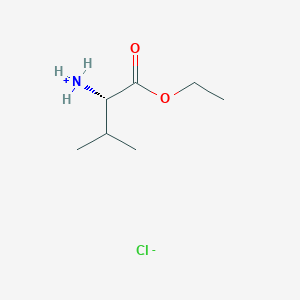

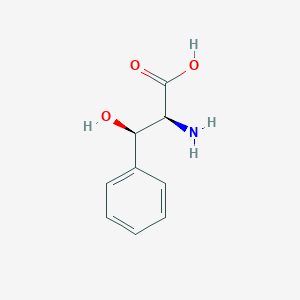

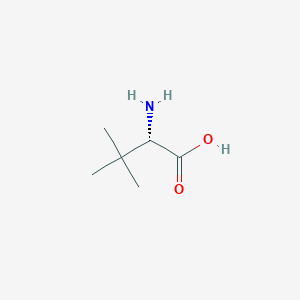

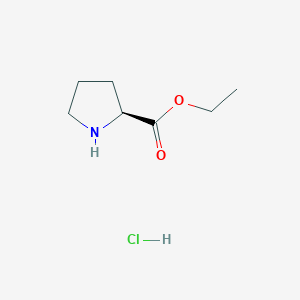

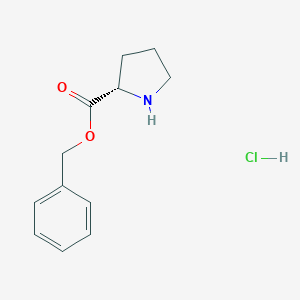

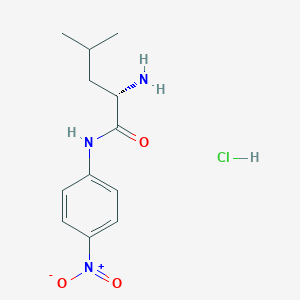

“(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” is a chemical compound with the molecular formula C12H18ClN3O3 . It is also known by other names such as L-Leucine p-nitroanilide hydrochloride and L-Leucine 4-nitroanilide HCl . The compound has a molecular weight of 287.74 g/mol .

Molecular Structure Analysis

The compound has a complex molecular structure. The InChI representation of the compound isInChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 . The compound’s structure includes a nitrophenyl group attached to a leucine residue, which is a common structure in many bioactive compounds. Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” are not available, it’s known that nitrophenyl compounds can undergo reductive conversion to aminophenol compounds . This reaction is of great commercial importance as aminophenols are valuable chemicals for producing drugs and other applications .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 251.12699141 g/mol .Scientific Research Applications

Amino Peptidase Functionality Detection

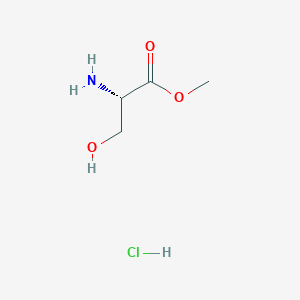

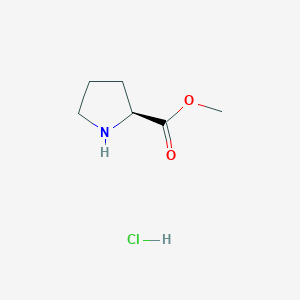

L-Leucine p-nitroanilide hydrochloride is used to detect and evaluate the functionality of amino peptidases. These enzymes play a crucial role in protein digestion by cleaving amino acids from the N-terminus of peptide chains. The compound serves as a substrate that, upon cleavage by the peptidase, releases a measurable product, allowing for the assessment of enzyme activity .

ELISA Assays

This compound is utilized in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the biological functionality of chicken amino peptidase produced by E. coli. The assay’s colorimetric change upon substrate interaction provides a quantitative measure of the enzyme’s presence and activity .

Characterization of Native IRAP

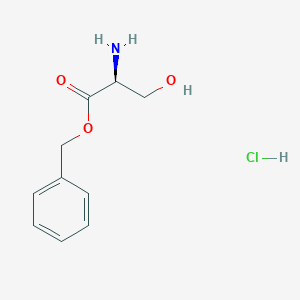

It is employed to characterize the native IRAP (Insulin-Regulated Aminopeptidase), also known as placental leucine aminopeptidase. This enzyme is involved in various physiological processes, including glucose metabolism and memory consolidation .

Leucine Aminopeptidase Activity Measurement

L-Leucine p-nitroanilide hydrochloride serves as a substrate for measuring the activity of leucine aminopeptidase (LAP) through spectrophotometric assays. It is particularly used in analyzing intestinal samples such as duodenum, jejunum, and ileum, as well as in the hemolymph of Manila clam .

Hydrolysis Studies Under Pressure

The compound has been studied for its hydrolysis catalyzed by leucine aminopeptidase under varying pressure conditions. These studies help understand the enzyme’s behavior and stability under different environmental stresses, which is crucial for industrial applications where enzymes are subjected to high pressures .

properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOYXOWPGRWPLS-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585198 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride | |

CAS RN |

16010-98-3 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.